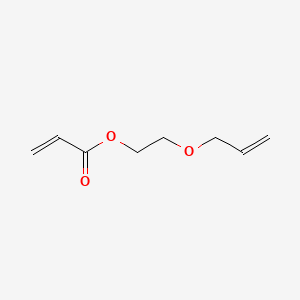

2-Allyloxyethyl acrylate

Description

2-Allyloxyethyl acrylate is an acrylate ester monomer characterized by an allyloxy group attached to an ethyl acrylate backbone.

Properties

CAS No. |

7784-80-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-prop-2-enoxyethyl prop-2-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-5-10-6-7-11-8(9)4-2/h3-4H,1-2,5-7H2 |

InChI Key |

AKSBCQNPVMRHRZ-UHFFFAOYSA-N |

SMILES |

C=CCOCCOC(=O)C=C |

Canonical SMILES |

C=CCOCCOC(=O)C=C |

Other CAS No. |

7784-80-7 |

Origin of Product |

United States |

Chemical Reactions Analysis

Free Radical Polymerization

AEA undergoes free radical polymerization via its acrylate group, forming linear polymers. Key observations include:

-

Propagation kinetics : The acrylate double bond reacts with propagating radicals, with rate constants comparable to other acrylates (e.g., at 60°C) .

-

Backbiting and β-scission : Intramolecular hydrogen abstraction (backbiting) generates mid-chain radicals, which undergo β-scission to form macromonomers. For n-butyl acrylate analogs, β-scission rates range from 12–140 s at 140°C .

Table 1: Polymerization Parameters for Acrylates

| Reaction Step | Rate Coefficient (s) | Activation Energy (kJ/mol) |

|---|---|---|

| Propagation | 25–30 | |

| Backbiting | 50–60 | |

| β-Scission | 80–100 |

Cyclopolymerization

The allyl ether group in AEA enables cyclization during polymerization, forming 5- or 6-membered rings. Computational studies on structurally similar monomers reveal:

-

DFT modeling : Methyl α-[(allyloxy)methyl]acrylate cyclizes via 5-membered rings with an activation barrier of 9.82 kcal/mol, favored by entropy .

-

Steric effects : The sp hybridization of C3 and C5 in the allyl group facilitates quasi-cyclic transition states .

Table 2: Cyclization vs. Propagation Energetics

| Monomer | Cyclization ΔG (kcal/mol) | Propagation ΔG (kcal/mol) |

|---|---|---|

| Methyl α-[(allyloxy)methyl]acrylate | 9.82 | 12.5 |

| Diallyl ether | 5.33 | 10.1 |

Chain Transfer Reactions

The allyl group participates in chain transfer, reducing polymer branching and shrinkage stress:

-

Silane-mediated transfer : Bis(trimethylsilyl)silane (DSiH) acts as a chain-transfer agent, delaying gelation () and increasing conversion at gelation () .

-

Stress reduction : Allyl sulfides decrease polymerization stress by 75% via thiyl radical sequestration and network rearrangement post-gelation .

Copolymerization

AEA copolymerizes with methacrylates, styrene, or silanes to tailor material properties:

-

Block copolymers : Radical polymerization with methyl acrylate yields epoxide-rich copolymers .

-

Hybrid networks : Silane-acrylate systems form crosslinked networks with tunable mechanical properties (e.g., storage modulus ) .

Table 3: Copolymerization Outcomes

| Comonomer | Key Effect | Application |

|---|---|---|

| Methyl acrylate | Epoxide retention | Adhesives, coatings |

| Silanes | Reduced shrinkage stress | Dental composites, 3D printing |

| Ethylene oxide | Micelle formation | Drug delivery systems |

Side Reactions and Stability

Comparison with Similar Compounds

Comparison with Similar Acrylate Compounds

The following table summarizes key properties, applications, and safety considerations for 2-Allyloxyethyl acrylate and structurally related acrylates, based on the provided evidence:

*Inferred from structural analogs.

Key Structural and Functional Differences:

- Allyl vs. Alkyl Substituents : Allyl acrylates (e.g., allyl acrylate, this compound) enable crosslinking via radical or thermal initiation, whereas alkyl-substituted acrylates (e.g., lauryl, 2-ethylhexyl) impart flexibility and hydrophobicity .

- Polarity : 2-Hydroxyethyl acrylate’s hydroxyl group increases polarity, making it suitable for hydrophilic polymers, whereas dicyclopentenyloxyethyl acrylate’s bulky group enhances hydrophobicity .

- Reactivity : Methoxyethyl and allyloxyethyl acrylates balance solubility and reactivity, favoring applications in coatings and photopolymers .

Research Findings on Acrylate Behavior

- Polymer Performance : Allyl-containing acrylates (e.g., this compound) enhance crosslink density in polymers, improving thermal stability and mechanical strength .

- Safety Profiles : Acrylates with smaller alkyl chains (e.g., 2-hydroxyethyl acrylate) exhibit higher acute toxicity compared to long-chain derivatives like lauryl acrylate .

- Environmental Impact : Proper containment during spills is critical for acrylates to prevent aquatic toxicity, as emphasized in safety protocols for 2-hydroxyethyl acrylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.